molecular formula C10H6BrNO3S B1439435 6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid CAS No. 1204296-56-9

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid

Cat. No. B1439435
CAS RN: 1204296-56-9
M. Wt: 300.13 g/mol
InChI Key: IHJZRWLLRXWDAI-UHFFFAOYSA-N
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Description

The compound “6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid” is likely to be an organic compound containing a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a carboxylic acid group (-COOH), and a bromothiophene group (a five-membered ring containing four carbon atoms, one sulfur atom, and a bromine atom attached). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the bromothiophene group, and the addition of the carboxylic acid group. The exact methods would depend on the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The bromine atom could potentially be replaced by other groups in a substitution reaction, and the carboxylic acid group could react with bases or other nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .

Scientific Research Applications

Synthesis and Characterization

A comprehensive review of the chemistry and properties of compounds containing pyridine and thiophene units, such as 6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid, highlights the preparation procedures, properties, and complex compound formation. This research emphasizes the importance of understanding the spectroscopic properties, structures, and biological activities of these compounds, suggesting areas for potential investigation, especially in unknown analogues (Boča, Jameson, & Linert, 2011).

Biocatalyst Inhibition

Research on carboxylic acids, like the compound , shows their significant role as biorenewable chemicals and their inhibitory effects on microbes used for fermentative production. Understanding the metabolic engineering strategies to increase microbial robustness against such inhibitors is vital for industrial applications (Jarboe, Royce, & Liu, 2013).

Interaction with Metals

Studies on the influence of metals on the electronic systems of ligands, including carboxylic acids, provide insights into how metals can stabilize or disturb the electronic systems of biologically important molecules. This knowledge is crucial for understanding the interactions of these compounds with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).

Environmental and Biological Applications

The broad application of phosphonic acids, structurally related to carboxylic acids, in bioactive properties (e.g., drug synthesis), bone targeting, and as supramolecular materials, underscores the diverse utility of compounds with carboxylic acid functionalities in various research fields including chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. The compound’s Material Safety Data Sheet (MSDS) would provide detailed information about its potential hazards .

properties

IUPAC Name

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3S/c11-8-4-3-7(16-8)6-2-1-5(10(14)15)9(13)12-6/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJZRWLLRXWDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C2=CC=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169522
Record name 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204296-56-9
Record name 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(5-Bromo-2-thienyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(5-bromothiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
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6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
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6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
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6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
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6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
Reactant of Route 6
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6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid

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